![molecular formula C9H10BNO5 B2408500 N-(4-Boronobenzoyl)glycine CAS No. 256656-73-2](/img/structure/B2408500.png)
N-(4-Boronobenzoyl)glycine
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Overview
Description
Scientific Research Applications
Plant Abiotic Stress Resistance : Glycine betaine and proline, related to N-(4-Boronobenzoyl)glycine, play crucial roles in improving plant resistance to environmental stresses like drought, salinity, and extreme temperatures. They help maintain enzyme and membrane integrity and assist in osmotic adjustment in stressed plants. This is particularly significant in agricultural research for enhancing crop yield under adverse conditions (Ashraf & Foolad, 2007).
Seed Composition and Nitrogen Metabolism in Plants : Studies have shown that compounds like glyphosate, closely related to this compound, can influence the seed composition and nitrogen metabolism in glyphosate-resistant soybean. Applications of such compounds can modify protein, amino acid concentrations, and boron status in leaves and seeds, revealing potential for agricultural improvements (Bellaloui et al., 2009).
Glycine Metabolism in Metabolic Diseases : Glycine, a simple amino acid related to this compound, is crucial in various metabolic pathways. Its metabolism is altered in conditions like obesity and type 2 diabetes. Understanding glycine metabolism is key to exploring potential treatments for these metabolic disorders (Alves et al., 2019).
Herbicide Resistance in Agriculture : The development of glyphosate (N-phosphonomethyl-glycine), a molecule similar to this compound, has revolutionized herbicide resistance in crops. Its specificity to plant enzymes and its environmental safety make it a significant tool in modern agriculture. Understanding its mechanism and usage can help develop sustainable cropping systems (Baylis, 2000).
Protein Engineering and Resistance Mechanisms : In relation to glyphosate, a derivative of glycine, research has been conducted on protein engineering to develop resistance mechanisms in plants. These insights are crucial for creating crops that can withstand herbicides and improve agricultural efficiency (Pollegioni et al., 2011).
Mechanism of Action
Target of Action
It’s known that benzoyl glycine derivatives often interact with various enzymes and receptors in the body, playing a significant role in numerous biochemical processes .
Mode of Action
Benzoyl glycine is an amide, and amides contain a molecule of an organic acid linked to a molecule of an amine . A water molecule must be removed to make the new C–N bond. The –OH part comes from the –COOH group, while the –H from the –NH2 group .
Biochemical Pathways
For instance, the main pathway to glycine is a one-step reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) .
properties
IUPAC Name |
2-[(4-boronobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO5/c12-8(13)5-11-9(14)6-1-3-7(4-2-6)10(15)16/h1-4,15-16H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAHEMDODCRDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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